molecular formula C16H15N3O3S B3484206 2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide

2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide

Cat. No.: B3484206
M. Wt: 329.4 g/mol
InChI Key: SVVARHBQDXSNCL-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a hydrazinecarbothioamide group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-benzylhydrazinecarbothioamide under controlled conditions to yield the target compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent side reactions and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Various nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a modulator of biological pathways.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity. These interactions can result in the modulation of various biological pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene-N-(2-chlorophenyl)hydrazinecarboxamide
  • 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
  • 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane

Uniqueness

2-(1,3-benzodioxol-5-ylcarbonyl)-N-benzylhydrazinecarbothioamide is unique due to its specific combination of the benzodioxole and hydrazinecarbothioamide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(12-6-7-13-14(8-12)22-10-21-13)18-19-16(23)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVARHBQDXSNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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